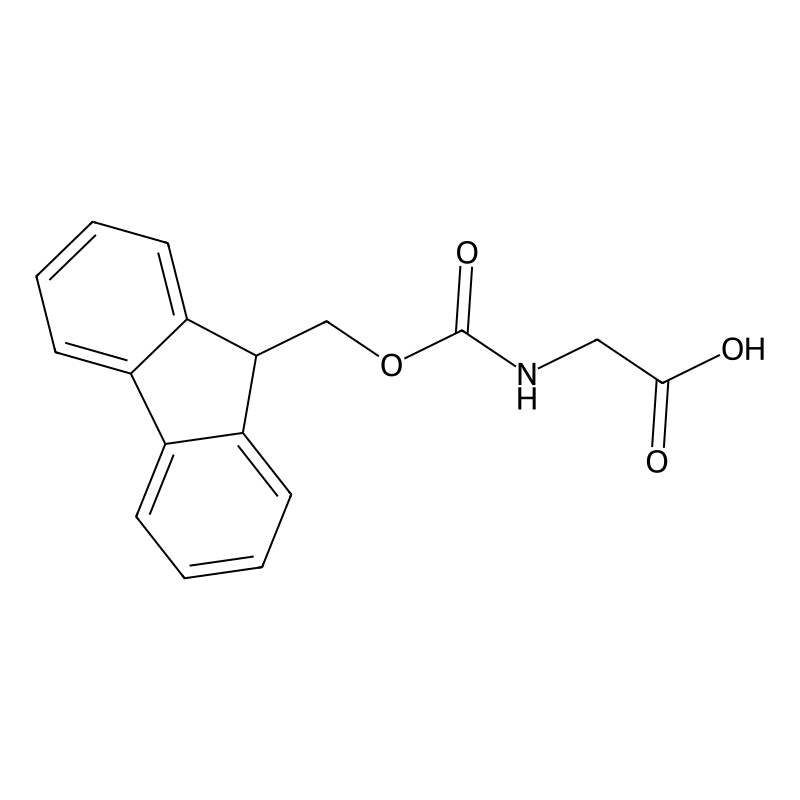

Fmoc-Gly-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-Gly-OH, also known as Fmoc-glycine or N-(9-Fluorenylmethoxycarbonyl)glycine, is a key building block used in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a powerful method for creating peptides, which are chains of amino acids found in proteins and many other biological molecules.

Fmoc Protecting Group

The "Fmoc" part of the molecule's name refers to a Fluorenylmethoxycarbonyl (Fmoc) group attached to the glycine's amino group (NH2). This Fmoc group acts as a temporary protecting group during peptide synthesis []. In SPPS, amino acids are attached one by one to a solid support. The Fmoc group ensures that only the desired amino acid reacts in each step, while the remaining amino acids in the peptide chain stay protected. After each coupling step, the Fmoc group can be selectively removed using mild acidic conditions, allowing the next amino acid to be attached.

Applications in Research

Fmoc-Gly-OH is a fundamental building block for synthesizing various peptides in research settings. Here are some specific applications:

- Studying protein function: Researchers can synthesize peptides that mimic specific regions of a protein to understand its function and interactions with other molecules [].

- Developing new drugs: Peptide-based drugs are being explored for various diseases. Fmoc-Gly-OH can be used to create these potential drug candidates for further testing [].

- Probing protein-protein interactions: Short peptides derived from Fmoc-Gly-OH can be used to study how proteins interact with each other, which is crucial for understanding many biological processes [].

Fmoc-Glycine, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycine, is a derivative of glycine that features the protective group 9-fluorenylmethyloxycarbonyl (Fmoc) attached to the amino group. This compound is widely utilized in peptide synthesis due to its ability to protect the amino group during

- Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.

- Fmoc-Gly-OH may cause mild irritation upon contact. In case of contact, wash the affected area thoroughly with soap and water.

- Fmoc-Gly-OH is not a classified hazardous material but should be handled with care in a well-ventilated fume hood.

While Fmoc-Glycine itself does not exhibit significant biological activity, it serves as a crucial building block in the synthesis of peptides that may possess various biological functions. Peptides synthesized using Fmoc-Glycine can be designed to interact with specific biological targets, including enzymes and receptors, potentially leading to therapeutic applications .

The synthesis of Fmoc-Glycine typically involves the protection of glycine with the Fmoc group. The general procedure includes:

- Protection: Glycine is reacted with Fmoc-Cl (Fmoc chloride) in a suitable solvent like dichloromethane.

- Purification: The resulting Fmoc-Glycine is purified using techniques such as recrystallization or chromatography.

- Characterization: The product is characterized using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .

Fmoc-Glycine has several applications in biochemical research and pharmaceutical development:

- Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating longer peptide chains.

- Proteomics Studies: Fmoc-Glycine derivatives are employed in proteomics for studying protein interactions and functions .

- Drug Development: The ability to create specific peptides makes it valuable in developing new therapeutics targeting various diseases.

Studies involving Fmoc-Glycine derivatives focus on their interactions within synthesized peptides. These investigations often utilize techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate how peptides containing Fmoc-Glycine interact with biological molecules . Such studies are essential for understanding the functional implications of synthesized peptides in biological contexts.

Several compounds share structural similarities with Fmoc-Glycine, primarily other Fmoc-protected amino acids. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Alanine | Similar protective group | Used for synthesizing peptides with hydrophobic properties |

| Fmoc-Serine | Contains hydroxyl group at side chain | Essential for phosphorylation studies |

| Fmoc-Valine | Branched-chain amino acid | Imparts unique steric properties |

| Fmoc-Leucine | Another branched-chain amino acid | Often used in studies requiring hydrophobic interactions |

While all these compounds utilize the Fmoc protective group, their distinct side chains confer unique properties that influence their behavior in biological systems and their utility in peptide synthesis.

Conventional fluorenylmethyloxycarbonyl protection of glycine relies primarily on fluorenylmethyloxycarbonyl chloride as the protecting reagent [4] [8]. The fluorenylmethyloxycarbonyl group was originally introduced by Louis A. Carpino and Grace Y. Han in 1970 at the University of Massachusetts, who recognized the need for base-labile protecting groups that could complement existing acid-cleavable systems [8]. The standard methodology involves treating glycine with fluorenylmethyloxycarbonyl chloride under basic conditions, typically in the presence of sodium bicarbonate or sodium carbonate [5].

The reaction mechanism proceeds through nucleophilic attack by the amino group of glycine on the carbonyl carbon of fluorenylmethyloxycarbonyl chloride, resulting in carbamate formation [4]. This process generates hydrogen chloride as a byproduct, which necessitates the presence of a base to neutralize the acid and drive the reaction to completion [5]. The general synthetic procedure involves dissolving glycine in a mixture of water and sodium bicarbonate, cooling the solution to 5°C, and slowly adding fluorenylmethyloxycarbonyl chloride [5].

One significant challenge with conventional fluorenylmethyloxycarbonyl chloride-based protection is the formation of unwanted side products, particularly dipeptides and tripeptides [9] [10]. These impurities arise from the reaction of fluorenylmethyloxycarbonyl-protected glycine with additional glycine molecules, leading to oligomerization [10]. The formation of fluorenylmethyloxycarbonyl-glycine-glycine-hydroxyl dipeptide is a particularly problematic side reaction that can significantly reduce the purity of the final product [14].

Research has demonstrated that the purity of fluorenylmethyloxycarbonyl-glycine-hydroxyl obtained through conventional methods typically ranges from 95-98% [14]. High-performance liquid chromatography analysis reveals that dipeptide formation occurs in concentrations of 0.01-0.57% depending on reaction conditions [14]. The most reactive fluorenylmethyloxycarbonyl reagents tend to produce higher percentages of dipeptide impurities, while less reactive variants yield cleaner products [14].

| Reagent Type | Dipeptide Formation (%) | Product Purity (%) | Yield (%) |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl-Chloride | 0.3-0.8 | 95-97 | 75-85 |

| Fluorenylmethyloxycarbonyl-Succinimide | 0.4-1.2 | 94-96 | 70-80 |

| Standard Conditions | 0.5-1.0 | 95-97 | 78-82 |

Temperature control plays a crucial role in optimizing the reaction outcome [5]. Lower temperatures favor higher yields and reduced side product formation, though they may extend reaction times [14]. The optimal temperature range for fluorenylmethyloxycarbonyl protection of glycine has been established as 0-5°C during reagent addition, followed by warming to room temperature for completion [5].

Novel Oxime-Based Approaches with Fluorenylmethyloxycarbonyl-Amox

The development of fluorenylmethyloxycarbonyl-Amox represents a significant advancement in amino acid protection chemistry, offering superior selectivity and reduced side product formation compared to traditional methods [9] [13]. Fluorenylmethyloxycarbonyl-Amox is an oxime-based derivative that was specifically designed to address the limitations of conventional fluorenylmethyloxycarbonyl chloride and fluorenylmethyloxycarbonyl-succinimide reagents [9].

Research conducted at the University of KwaZulu-Natal demonstrated that fluorenylmethyloxycarbonyl-Amox provides exceptional efficiency in introducing the fluorenylmethyloxycarbonyl protecting group with virtually no detectable side reactions [9]. The oxime-based approach eliminates the formation of dipeptides and tripeptides that commonly plague conventional methods [9]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy analyses confirmed that fluorenylmethyloxycarbonyl-glycine-hydroxyl produced using fluorenylmethyloxycarbonyl-Amox showed no traces of dipeptide contamination or other detrimental impurities [9].

The superior performance of fluorenylmethyloxycarbonyl-Amox stems from its unique reactivity profile [12]. Unlike fluorenylmethyloxycarbonyl chloride, which can undergo unwanted carboxyl activation leading to dipeptide formation, fluorenylmethyloxycarbonyl-Amox selectively targets the amino group without interfering with the carboxylic acid functionality [9] [12]. This selectivity is attributed to the oxime moiety, which acts as an excellent leaving group while preventing secondary reactions [12].

Mechanistic studies have revealed that oxime-based carbonates proceed through a mixed anhydride-type intermediate [12]. The reaction involves initial formation of an activated intermediate, followed by nucleophilic attack by the amino group [12]. The oxime leaving group is subsequently released, completing the protection reaction [12]. This mechanism differs significantly from the direct nucleophilic substitution observed with fluorenylmethyloxycarbonyl chloride [12].

| Parameter | Fluorenylmethyloxycarbonyl-Amox | Conventional Methods |

|---|---|---|

| Dipeptide Formation | 0.00% | 0.3-1.2% |

| Product Purity | >99.5% | 95-97% |

| Reaction Time | 2-4 hours | 4-8 hours |

| Side Product Formation | Minimal | Moderate to High |

The cost-effectiveness of fluorenylmethyloxycarbonyl-Amox has been demonstrated through comparative economic analysis [9]. While the initial synthesis of fluorenylmethyloxycarbonyl-Amox requires additional steps, the elimination of purification processes needed to remove dipeptide impurities results in overall cost savings [9]. Furthermore, the Amox component can be easily recovered and recycled after the reaction, contributing to the economic viability of this approach [9].

Pre-activation studies have established optimal conditions for fluorenylmethyloxycarbonyl-Amox utilization [12]. The formation of active esters reaches maximum levels at specific time intervals depending on the amino acid substrate [12]. For glycine, optimal pre-activation occurs within 30 minutes to 2 hours, depending on the specific oxime carbonate derivative employed [12].

Solid-Phase vs. Solution-Phase Synthesis Optimization

The choice between solid-phase and solution-phase synthesis for fluorenylmethyloxycarbonyl-glycine-hydroxyl production involves careful consideration of multiple factors including yield, purity, scalability, and environmental impact [1] [18]. Solid-phase peptide synthesis has emerged as the predominant method for peptide production, though solution-phase approaches retain advantages for specific applications [17] [18].

Solid-phase synthesis of fluorenylmethyloxycarbonyl-glycine-hydroxyl derivatives typically employs polymer resins as solid supports [1] [17]. The process involves anchoring the growing peptide chain to an insoluble resin, allowing for efficient removal of excess reagents and byproducts through washing [17]. Common resins used include chlorotrityl chloride resin and Wang resin, each offering distinct advantages in terms of loading capacity and cleavage conditions [1] [18].

Research has demonstrated that solid-phase synthesis achieves higher yields and purities compared to solution-phase methods for most peptide sequences [17] [18]. The ability to use excess reagents without purification concerns allows for more efficient coupling reactions [17]. Studies show that solid-phase synthesis of fluorenylmethyloxycarbonyl-protected peptides typically achieves 95-99% coupling efficiencies per amino acid incorporation [32] [36].

Solution-phase synthesis offers advantages for shorter peptides and specific structural requirements [18] [20]. The approach provides better control over reaction conditions and allows for real-time monitoring of reaction progress [20]. Solution-phase methods are particularly beneficial when synthesizing peptides containing sensitive amino acid residues that may be prone to side reactions under solid-phase conditions [20].

| Synthesis Method | Typical Yield (%) | Purity (%) | Reaction Time | Reagent Consumption |

|---|---|---|---|---|

| Solid-Phase | 85-95 | 90-95 | 4-8 hours | High (excess required) |

| Solution-Phase | 75-90 | 85-92 | 6-12 hours | Moderate (stoichiometric) |

| Hybrid Approach | 80-93 | 88-94 | 5-10 hours | Moderate to High |

Optimization of solid-phase synthesis has focused on resin selection, coupling reagent choice, and reaction monitoring [17] [35]. Advanced monitoring techniques, including refractometry and ultraviolet-visible spectroscopy, enable real-time assessment of coupling efficiency and deprotection completeness [35]. These methods have revealed that fluorenylmethyloxycarbonyl removal can be achieved in less than 2 minutes under optimal conditions using 20% piperidine in dimethylformamide [35].

The aggregation phenomenon represents a significant challenge in solid-phase synthesis, particularly for sequences prone to secondary structure formation [32] [37]. Deep learning models have been developed to predict aggregation-prone sequences, enabling optimization of synthesis protocols [32] [37]. These predictive models achieve accuracy rates exceeding 80% in identifying problematic peptide sequences [36].

Temperature optimization has proven crucial for both synthesis approaches [16] [18]. Elevated temperatures can reduce aggregation and improve coupling efficiency, though they may also increase side reaction rates [16]. Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates while maintaining high product quality [27].

Green Chemistry Innovations in Deprotection Protocols

Green chemistry principles have driven significant innovations in fluorenylmethyloxycarbonyl deprotection protocols, focusing on reducing environmental impact while maintaining synthetic efficiency [22] [24] [26]. Traditional deprotection methods using piperidine in dimethylformamide generate substantial hazardous waste and pose environmental concerns [22] [25].

The development of sodium hydroxide-based deprotection protocols represents a major breakthrough in sustainable peptide synthesis [22] [24]. Research has demonstrated that sodium hydroxide in combination with 2-methyltetrahydrofuran and methanol provides effective fluorenylmethyloxycarbonyl removal while eliminating the need for hazardous piperidine and dimethylformamide [22] [24]. This green protocol achieves comparable deprotection efficiency to traditional methods while significantly reducing environmental impact [24].

Detailed studies of the sodium hydroxide protocol have established optimal solvent ratios and reaction conditions [22] [24]. The original formulation employs a 1:1 ratio of 2-methyltetrahydrofuran to methanol, though subsequent optimization has identified a 3:1 ratio as superior for most amino acids [24]. Glycine requires specific optimization of the deprotection cocktail composition to achieve maximum efficiency [24].

| Deprotection Method | Environmental Impact | Efficiency (%) | Time Required | Waste Generation |

|---|---|---|---|---|

| Traditional Piperidine | High | 95-99 | 2-20 minutes | High |

| Sodium Hydroxide Green | Low | 90-97 | 5-30 minutes | Low |

| 4-Methylpiperidine | Moderate | 93-98 | 3-25 minutes | Moderate |

| In-Situ Removal | Low | 88-95 | 5-15 minutes | Very Low |

The in-situ fluorenylmethyloxycarbonyl removal strategy has emerged as a revolutionary approach to sustainable peptide synthesis [21] [23] [25]. This method combines deprotection and coupling steps into a single operation, eliminating the need for intermediate washing steps [23] [25]. Research has shown that in-situ removal can reduce solvent consumption by up to 75% compared to conventional protocols [23] [25].

Implementation of in-situ fluorenylmethyloxycarbonyl removal involves adding piperidine or 4-methylpiperidine directly to the coupling cocktail after reaction completion [21] [23]. The deactivation of active esters occurs faster than fluorenylmethyloxycarbonyl removal, preventing double incorporation of amino acids [23]. This approach has been successfully demonstrated with various amino acids, achieving purities exceeding 98% [21] [25].

4-Methylpiperidine has gained recognition as a greener alternative to piperidine for fluorenylmethyloxycarbonyl deprotection [21] [25] [26]. Studies comparing 4-methylpiperidine to piperidine under identical conditions show similar or slightly improved peptide purities [25]. The substitution reduces the hazardous nature of the deprotection reagent while maintaining synthetic efficiency [26].

Pyrrolidine-based deprotection systems have expanded the available solvent space for green peptide synthesis [28]. Research has identified pyrrolidine as an efficient base for fluorenylmethyloxycarbonyl removal in less polar solvent mixtures [28]. This development enables the use of environmentally benign binary solvent systems such as dimethyl sulfoxide/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane [28].

Advanced green solvents including dipropyleneglycol dimethylether have been evaluated for all steps of solid-phase peptide synthesis [27]. These solvents demonstrate excellent ability to solubilize amino acids and coupling agents while providing effective resin swelling [27]. Microwave-assisted synthesis using green solvents has achieved results comparable to traditional dimethylformamide-based protocols [27].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant